1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine, methoxymethyl, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of methoxymethyl and trifluoromethyl groups. Common synthetic routes include:
Chlorination: The benzene ring is chlorinated using chlorine gas or other chlorinating agents under controlled conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent functionalization steps, often utilizing continuous flow reactors to ensure high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxymethyl group may influence the compound’s reactivity and binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-3-(methylsulfonyl)-2-(trifluoromethoxy)benzene
- 1-Chloro-3,3,3-trifluoropropene
- 1-Chloro-3-methoxy-2-methylbenzene
Comparison: 1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C9H8ClF3O |
---|---|
Molekulargewicht |
224.61 g/mol |
IUPAC-Name |
1-chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3O/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
DSVPTSVYEGYVHH-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=CC(=C1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.